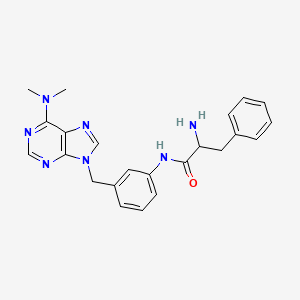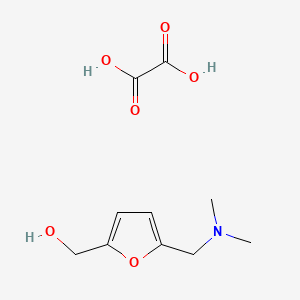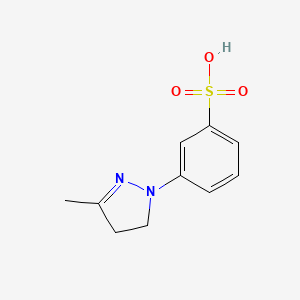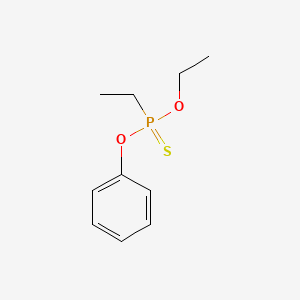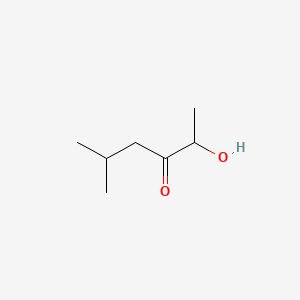
2-Hydroxy-5-methyl-3-hexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-methyl-3-hexanone is an organic compound with the molecular formula C7H14O2. It is a characteristic component of eucalyptus honeys and has a cheesy and sour milk aroma. This compound is used in various flavoring formulations for alcoholic beverages, frozen dairy products, and puddings .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-5-methyl-3-hexanone can be synthesized by the oxidation of the silyl enol ether of 5-methyl-3-hexanone. The process involves the preparation of 5-methyl-3-hexanone through a Grignard reaction and subsequent oxidation starting from isovaleraldehyde and ethylmagnesium bromide. The desired silyl enol ether is produced with high selectivity by deprotonation of 5-methyl-3-hexanone with sodium hexamethyldisilazide (NaHMDS) in n-hexane, followed by reaction with chlorotrimethylsilane and oxidation by meta-chloroperoxybenzoic acid (MCPBA) to yield pure this compound .
Industrial Production Methods
Industrial production methods for this compound include the reaction of 5-methyl-2-hexanone with sulfuryl chloride to produce 3-chloro-5-methyl-2-hexanone, followed by the formation of 3-acetoxy ketone and hydrolysis to form a mixture of this compound and its isomer 3-hydroxy-5-methyl-2-hexanone .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-methyl-3-hexanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The silyl enol ether of 5-methyl-3-hexanone is oxidized using MCPBA.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH4).
Substitution: Substitution reactions involve reagents like sulfuryl chloride for chlorination.
Major Products
The major products formed from these reactions include 3-chloro-5-methyl-2-hexanone and 3-hydroxy-5-methyl-2-hexanone .
Scientific Research Applications
2-Hydroxy-5-methyl-3-hexanone has several scientific research applications:
Chemistry: Used as a marker for the botanical origin of eucalyptus honeys and in the synthesis of various organic compounds.
Biology: Studied for its role in the flavor profile of natural products.
Industry: Utilized in the formulation of flavors for food and beverages.
Mechanism of Action
The mechanism of action of 2-hydroxy-5-methyl-3-hexanone involves its interaction with molecular targets and pathways related to its flavor profile. The compound’s effects are primarily due to its chemical structure, which allows it to interact with taste receptors and other sensory pathways .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-5-methyl-2-hexanone: Shares the same FEMA number 3989 and has a similar cheesy and sour milk aroma.
5-Methyl-3-hexanone: A precursor in the synthesis of 2-hydroxy-5-methyl-3-hexanone.
Uniqueness
This compound is unique due to its specific flavor profile and its presence as a characteristic component in eucalyptus honeys. Its synthesis and applications in flavoring formulations also distinguish it from similar compounds .
Properties
CAS No. |
246511-74-0 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
2-hydroxy-5-methylhexan-3-one |
InChI |
InChI=1S/C7H14O2/c1-5(2)4-7(9)6(3)8/h5-6,8H,4H2,1-3H3 |
InChI Key |
OYUBDGVWESFPBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


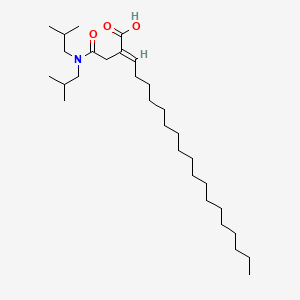
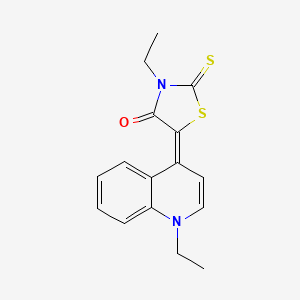
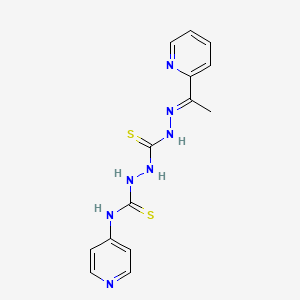
![2-[2-[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]vinyl]-1,3,3-trimethyl-3H-indolium acetate](/img/structure/B12690800.png)
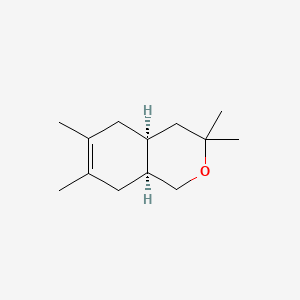
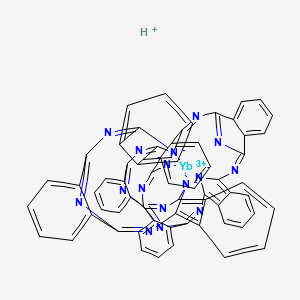

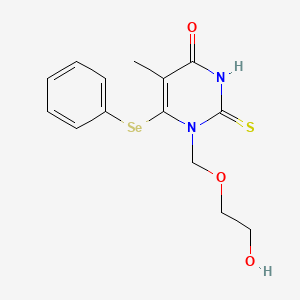
![Magnesium 2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-diolate 3,9-dioxide](/img/structure/B12690835.png)
![Acetamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]-](/img/structure/B12690838.png)
